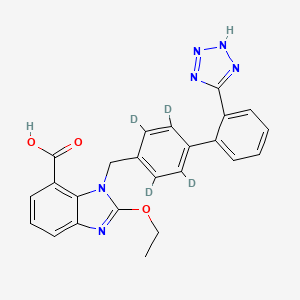

Coelenterazine 400a (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

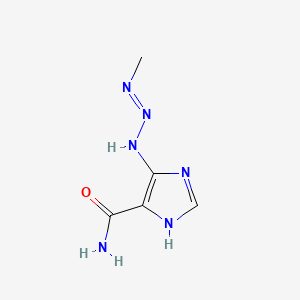

Coelenterazine 400a (hydrochloride) is a derivative of coelenterazine, a luciferin found in various marine organisms. It is widely used as a substrate for bioluminescent assays, particularly in bioluminescent resonance energy transfer (BRET) systems. Coelenterazine 400a is known for its ability to emit blue light upon oxidation by luciferase enzymes, making it a valuable tool in biological and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coelenterazine 400a involves several steps, starting from commercially available precursors. The key steps include the formation of the imidazopyrazinone core and subsequent functionalization at specific positions to yield the desired derivative. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Coelenterazine 400a follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often lyophilized and stored under argon to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Coelenterazine 400a undergoes several types of chemical reactions, including:

Oxidation: The primary reaction is the oxidation by luciferase enzymes, resulting in the emission of blue light.

Substitution: Functional groups on the imidazopyrazinone core can be substituted to create various derivatives.

Common Reagents and Conditions

Oxidation: Typically involves luciferase enzymes in the presence of molecular oxygen.

Substitution: Common reagents include halogenating agents and nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

Coelenterazine 400a is extensively used in scientific research due to its bioluminescent properties. Some key applications include:

Bioluminescent Resonance Energy Transfer (BRET): Used to study protein-protein interactions and cellular signaling pathways

Calcium Ion Detection: Utilized in assays to monitor calcium ion concentrations in live cells.

Reactive Oxygen Species (ROS) Detection: Employed in chemiluminescent assays to detect ROS in biological samples.

Drug Screening: Used in high-throughput screening assays to identify potential drug candidates

Mechanism of Action

The mechanism of action of Coelenterazine 400a involves its oxidation by luciferase enzymes, leading to the emission of blue light. This process does not require external light sources, making it highly useful in low-light or dark environments. The emitted light can be detected and quantified, providing valuable information about the biological processes being studied .

Comparison with Similar Compounds

Coelenterazine 400a is unique among coelenterazine derivatives due to its specific emission wavelength and high signal resolution. Similar compounds include:

Coelenterazine Native: The most abundant natural form, used as a standard substrate.

Coelenterazine h: Known for its higher affinity for calcium ions.

DeepBlueCTM: Another derivative with a similar emission wavelength but different stability properties

Coelenterazine 400a stands out due to its optimal properties for BRET assays and its minimal interference with green fluorescent protein (GFP) emission .

Properties

Molecular Formula |

C26H23ClN3O+ |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

2,8-dibenzyl-6-phenyl-1,2-dihydroimidazo[1,2-a]pyrazin-4-ium-3-one;hydrochloride |

InChI |

InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,23H,16-17H2;1H/p+1 |

InChI Key |

XZPUVURZZOHRNO-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)[N+]3=C(N2)C(=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt](/img/structure/B10788244.png)

![2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid](/img/structure/B10788246.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10788256.png)

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B10788266.png)

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B10788271.png)

![1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788279.png)

![(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B10788318.png)